1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H14N4OS2 and its molecular weight is 318.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives involving reactions with furan- or thiophen-2-ylethylidene)malononitriles, leading to various heterocyclic compounds. This study provides insights into the synthetic pathways that might be relevant to similar urea compounds (Abdelrazek et al., 2010).
Gomha et al. (2016) reported the synthesis and characterization of Bis-Pyrazolyl-Thiazoles incorporating the thiophene moiety, showing potent anti-tumor activities. These methodologies could be applicable to the synthesis and potential applications of similar urea derivatives (Gomha et al., 2016).
Chemical Properties and Applications
Lloyd and Steed (2011) discussed the anion tuning of rheology, morphology, and gelation properties of a low molecular weight salt hydrogelator, highlighting the influence of anions on the physical properties of such compounds. This research may offer insights into the physicochemical properties and applications of similar urea-based compounds (Lloyd & Steed, 2011).
Hamed et al. (2020) focused on the synthesis, characterization, and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives. This study underscores the potential antimicrobial applications of heterocyclic urea compounds (Hamed et al., 2020).
Molecular Design and Biological Evaluation
- Getlik et al. (2012) presented the design, synthesis, and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors targeting MAP kinase p38α. This research exemplifies the therapeutic potential of urea derivatives in drug design and pharmacological applications (Getlik et al., 2012).
Properties
IUPAC Name |
1-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c19-14(17-13-5-2-9-21-13)15-10-11(12-4-1-8-20-12)18-7-3-6-16-18/h1-9,11H,10H2,(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLZIKXTPYPXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)NC2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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